molecular formula C17H18FNO3 B7081453 N-[3-(4-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide

N-[3-(4-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide

Cat. No.: B7081453
M. Wt: 303.33 g/mol
InChI Key: SRTURMCZCSKLNO-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-fluorophenoxypropyl group and a hydroxyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[3-(4-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-12-4-2-5-15(16(12)20)17(21)19-10-3-11-22-14-8-6-13(18)7-9-14/h2,4-9,20H,3,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTURMCZCSKLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCCOC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-fluorophenoxypropyl bromide: This intermediate is prepared by reacting 4-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: The 4-fluorophenoxypropyl bromide is then reacted with 2-hydroxy-3-methylbenzoic acid in the presence of a base like sodium hydride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The benzamide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-methylbenzoic acid derivatives.

    Reduction: Formation of 2-hydroxy-3-methylbenzylamine derivatives.

    Substitution: Formation of various substituted phenoxypropyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenoxy group can enhance its binding affinity and selectivity towards certain targets, while the hydroxyl and benzamide groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Amino-2-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide
  • N-[3-(4-Chlorophenoxy)propyl]-2-hydroxy-3-methylbenzamide
  • N-[3-(4-Methoxyphenoxy)propyl]-2-hydroxy-3-methylbenzamide

Uniqueness

N-[3-(4-fluorophenoxy)propyl]-2-hydroxy-3-methylbenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its non-fluorinated analogs.

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